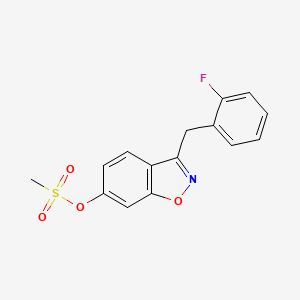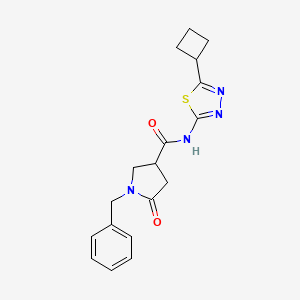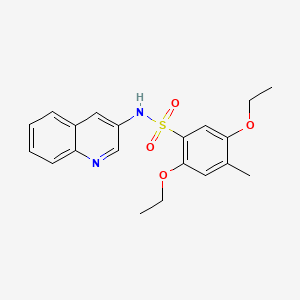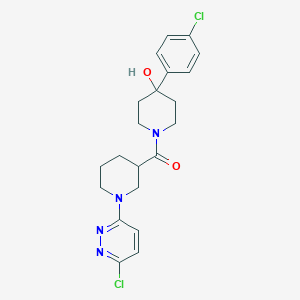
3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the fluorobenzyl group and the methanesulfonate ester makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides.
Methanesulfonate Ester Formation: The final step involves the esterification of the hydroxyl group on the benzoxazole ring with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate ester group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Substitution Reactions: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Nucleophilic Substitution: Products include substituted benzoxazoles with various functional groups replacing the methanesulfonate ester.
Oxidation and Reduction: Products include oxidized or reduced forms of the benzoxazole ring, potentially altering its reactivity and biological activity.
科学的研究の応用
3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to various biological effects. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, further influencing its activity.
類似化合物との比較
Similar Compounds
Fluorobenzene: A simpler compound with a fluorine atom attached to a benzene ring.
Benzoxazole: The parent compound without the fluorobenzyl and methanesulfonate groups.
Methanesulfonate Esters: Compounds with similar ester functional groups but different aromatic cores.
Uniqueness
3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate is unique due to the combination of the fluorobenzyl group and the benzoxazole core, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
特性
分子式 |
C15H12FNO4S |
|---|---|
分子量 |
321.3 g/mol |
IUPAC名 |
[3-[(2-fluorophenyl)methyl]-1,2-benzoxazol-6-yl] methanesulfonate |
InChI |
InChI=1S/C15H12FNO4S/c1-22(18,19)21-11-6-7-12-14(17-20-15(12)9-11)8-10-4-2-3-5-13(10)16/h2-7,9H,8H2,1H3 |
InChIキー |
UPMVCVACLCWHIZ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide](/img/structure/B15104946.png)


![3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15104958.png)

![4-{[4-(Cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B15104968.png)
![N-{1-[(2-bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B15104971.png)
![1-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B15104978.png)
![N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B15104984.png)
![N-(carboxymethyl)-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine](/img/structure/B15104985.png)
![2-[4-(1H-tetrazol-1-yl)phenyl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B15105001.png)
